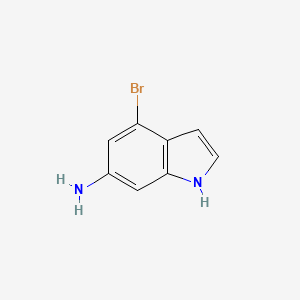

4-bromo-1H-indol-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFXXSXTSLTPRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646091 | |

| Record name | 4-Bromo-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375369-03-2 | |

| Record name | 4-Bromo-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-1H-indol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1H-indol-6-amine is a substituted indole derivative characterized by a bromine atom at the C4 position and an amino group at the C6 position of the indole ring. This arrangement of functional groups makes it a valuable and versatile building block in medicinal chemistry and materials science. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the presence of the amino and bromo moieties provides reactive handles for further chemical modification. This guide provides a comprehensive overview of the known chemical properties, experimental protocols, and potential applications of this compound.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that some of these values are predicted through computational models and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 375369-03-2 | [1][2] |

| Molecular Formula | C₈H₇BrN₂ | [1] |

| Molecular Weight | 211.06 g/mol | [1][2] |

| Predicted Density | 1.753 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 405.6 ± 25.0 °C | [1] |

| Predicted pKa | 17.30 ± 0.30 | [1] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the amine (-NH₂) protons, and the N-H proton of the indole. The coupling patterns between adjacent protons would be critical for confirming the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing bromine atom and the electron-donating amino group.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for both the indole and the primary amine (typically in the 3200-3500 cm⁻¹ region), C-H aromatic stretching (around 3000-3100 cm⁻¹), and C=C aromatic stretching (around 1450-1600 cm⁻¹). The C-Br stretch would appear in the fingerprint region at lower wavenumbers.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Experimental Protocols

Detailed experimental protocols for the synthesis and handling of this compound are often proprietary. However, general synthetic strategies for substituted indoles can be adapted.

General Synthesis via Nitration and Reduction

A common approach to synthesizing aminoindoles involves the nitration of a bromoindole precursor followed by the reduction of the nitro group.

Methodology:

-

Nitration of 4-bromo-1H-indole: 4-bromo-1H-indole is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under carefully controlled temperature conditions to introduce a nitro group onto the indole ring, preferentially at the C6 position.

-

Purification: The resulting 4-bromo-6-nitro-1H-indole is isolated and purified, typically using column chromatography on silica gel.

-

Reduction of the Nitro Group: The purified nitro-intermediate is then subjected to a reduction reaction to convert the nitro group (-NO₂) to a primary amine (-NH₂). Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Final Purification: The final product, this compound, is purified from the reaction mixture using techniques such as extraction, precipitation, or column chromatography to yield the desired compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three key structural components: the indole ring, the amino group, and the bromine atom.

-

Amino Group Reactivity: The primary amine at the C6 position is a nucleophilic center and can readily undergo reactions such as acylation, alkylation, sulfonation, and diazotization, allowing for the introduction of a wide variety of functional groups.

-

Bromo Group Reactivity: The bromine atom at the C4 position is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This enables the elaboration of the indole core with diverse substituents.

-

Indole Ring Reactivity: The indole nucleus itself can participate in electrophilic substitution reactions, although the positions of substitution will be directed by the existing activating (amino) and deactivating (bromo) groups.

This multi-faceted reactivity makes this compound a key intermediate in the synthesis of complex molecules. Bromo-substituted indoles and related heterocyclic compounds have shown potential in various therapeutic areas.[4] For instance, the presence of a bromo-substituent in certain molecular scaffolds has been linked to enhanced antibacterial activity.[4] Furthermore, indole derivatives are investigated for applications as anti-cancer and anti-inflammatory agents.[5][6]

References

An In-depth Technical Guide to 4-bromo-1H-indol-6-amine (CAS Number: 350800-81-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1H-indol-6-amine, with the CAS number 350800-81-6, is a substituted indole that serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a bromine atom at the 4-position and an amino group at the 6-position of the indole scaffold, provides a versatile platform for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its significant role as a scaffold in the design of potent kinase inhibitors for therapeutic applications, particularly in oncology.

The indole ring is recognized as a "privileged scaffold" in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] The strategic placement of the bromo and amino functionalities on this core allows for selective modifications, making this compound a valuable starting material for generating libraries of compounds with diverse pharmacological profiles.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 350800-81-6 | [4] |

| IUPAC Name | This compound | [4] |

| Alternate Name | 6-Amino-4-bromoindole | [5] |

| Molecular Formula | C₈H₇BrN₂ | [4] |

| Molecular Weight | 211.06 g/mol | [4] |

| Appearance | Off-white to light brown solid | N/A |

| Purity | Typically ≥97% | [4] |

| SMILES | Nc1cc(Br)c2c(c1)CNC=2 | [4] |

Synthetic Methodology

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a highly plausible and efficient synthetic route can be proposed based on the well-established Leimgruber-Batcho indole synthesis.[6][7] This two-step methodology involves the formation of an enamine from an appropriately substituted o-nitrotoluene, followed by a reductive cyclization to form the indole ring.

The proposed synthetic workflow is depicted below:

Detailed Experimental Protocols (Proposed)

The following protocols are proposed based on analogous chemical transformations for similar indole derivatives.[6][7][8] Optimization of reaction conditions may be necessary to achieve optimal yields and purity.

Step 1: Synthesis of 1-(2-(4-bromo-6-nitrophenyl)vinyl)pyrrolidine (Intermediate Enamine)

-

Reaction Setup: To a solution of 4-bromo-2-methyl-6-nitroaniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) and pyrrolidine (1.1 eq).

-

Reaction Conditions: Heat the reaction mixture at 100-110 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. The resulting crude enamine, often a dark red solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or used directly in the next step.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude enamine from Step 1 in a suitable solvent such as ethanol or a mixture of methanol and tetrahydrofuran (THF).

-

Reduction: Add a catalytic amount of palladium on carbon (10% Pd/C, ~10 mol%).

-

Reaction Conditions: Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-8 hours. Alternatively, other reducing agents like Raney nickel with hydrazine, stannous chloride, or iron in acetic acid can be employed.[7] Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: After the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

This compound is a valuable scaffold for the synthesis of potent kinase inhibitors.[3] Protein kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The amino group at the 6-position of the indole serves as a key attachment point for various heterocyclic pharmacophores, while the bromine at the 4-position can be utilized for further structural modifications through cross-coupling reactions to enhance potency and selectivity.[1]

Derivatives of this scaffold have shown significant inhibitory activity against various kinases, including those involved in cancer cell proliferation and survival.

Quantitative Data on Derivatives

The following table summarizes the in vitro kinase inhibitory activity (IC₅₀ values) of exemplary kinase inhibitors derived from scaffolds related to this compound. This data highlights the potential of this core structure in generating potent inhibitors.

| Derivative Scaffold | Target Kinase | IC₅₀ (nM) | Reference |

| 1H-Pyrazolo[3,4-d]pyrimidine | BRK/PTK6 | 3.37 | [9] |

| 1H-Pyrazolo[3,4-b]pyridine | TBK1 | 0.2 | [10] |

| 3-Alkenyl-oxindole | VEGFR-2 | 117 | [11] |

| 3-Alkenyl-oxindole | FGFR1 | 1287 | [11] |

| 3-Alkenyl-oxindole | RET | 1185 | [11] |

Role in Modulating Cellular Signaling Pathways

Indole-based kinase inhibitors, including those derived from this compound, typically function as ATP-competitive inhibitors. They target the ATP-binding pocket of kinases, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.[1] Key signaling pathways implicated in cancer that are modulated by indole-based inhibitors include the PI3K/Akt/mTOR and MAPK/ERK pathways.[12][13]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment [mdpi.com]

molecular weight of 4-bromo-1H-indol-6-amine

An In-depth Technical Guide on 4-bromo-1H-indol-6-amine

This technical guide provides a comprehensive overview of this compound, a halogenated indole derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the fundamental physicochemical properties, a representative synthetic protocol, and the potential for biological activity based on related compounds.

Physicochemical Properties

This compound is an organic molecule belonging to the indole family, which is a common scaffold in many biologically active compounds. The presence of a bromine atom and an amine group on the indole ring suggests its potential as a versatile building block in the synthesis of more complex molecules. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrN₂ | [1] |

| Molecular Weight | 211.06 g/mol | [1] |

| CAS Number | 375369-03-2 | |

| Predicted Density | 1.753 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 405.6 ± 25.0 °C | [1] |

| Predicted pKa | 17.30 ± 0.30 | [1] |

Synthesis and Experimental Protocols

The synthesis of substituted indoles can be achieved through various established methods. A common and versatile method for preparing substituted indoles is the Batcho-Leimgruber indole synthesis. Below is a generalized experimental protocol that could be adapted for the synthesis of this compound.

General Protocol for Batcho-Leimgruber Indole Synthesis

This synthesis involves the reaction of a substituted o-nitrotoluene with a dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to form a β-enamino-nitro-styrene intermediate, which is then reductively cyclized to the indole.

Step 1: Formation of the Enamine Intermediate

-

A solution of the appropriately substituted 2-nitrotoluene (1 equivalent) in dimethylformamide (DMF) is prepared.

-

Pyrrolidine (1.1 equivalents) and DMF-DMA (2.5 equivalents) are added to the solution.

-

The reaction mixture is heated, typically at temperatures ranging from 50 to 110 °C, and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After cooling, the reaction mixture is diluted with a nonpolar solvent (e.g., diethyl ether) and washed with water to remove excess reagents and DMF.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude enamine intermediate.

Step 2: Reductive Cyclization to the Indole

-

The crude enamine intermediate is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

-

A reducing agent is added. Common choices include palladium on carbon (Pd/C) with hydrogen gas, tin(II) chloride, or sodium dithionite.

-

The reaction is stirred at room temperature or with gentle heating until the reduction and cyclization are complete.

-

The reaction mixture is filtered to remove any solid catalysts or byproducts.

-

The filtrate is concentrated, and the resulting crude product is purified by column chromatography on silica gel to afford the desired substituted indole.

Potential Biological Activity

While specific biological data for this compound is not extensively documented in publicly available literature, the bromoindole scaffold is present in numerous compounds with significant biological activities. Derivatives of bromoindole have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents[2][3]. The bromine atom can enhance the lipophilicity of the molecule and participate in halogen bonding, which can influence its binding to biological targets.

Example Experimental Protocol: Antimicrobial Susceptibility Testing

To evaluate the potential antimicrobial activity of this compound, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) can be performed.

-

A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

-

The plate is incubated at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent biological screening of this compound.

Caption: A flowchart illustrating the synthesis and biological evaluation process.

Conclusion

This compound represents a chemical entity with potential for further exploration in medicinal chemistry and drug discovery. Its structural features, characteristic of the bromoindole class, suggest that it could serve as a valuable intermediate for the synthesis of novel therapeutic agents. The provided protocols for synthesis and biological screening offer a foundational framework for researchers to investigate the properties and potential applications of this and related compounds. Further studies are warranted to fully elucidate its biological activity profile and to explore its utility in the development of new pharmaceuticals.

References

In-Depth Technical Guide: 4-bromo-1H-indol-6-amine Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis protocol for 4-bromo-1H-indol-6-amine, a valuable building block in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound, also known as 6-bromo-1H-indol-4-amine, is a disubstituted indole derivative. The structure consists of a bicyclic system with a fused benzene and pyrrole ring. A bromine atom is substituted at the 4-position of the indole ring, and an amine group is located at the 6-position.

Chemical Structure:

Key Identifiers and Properties:

| Property | Value |

| IUPAC Name | 6-bromo-1H-indol-4-amine |

| CAS Number | 350800-81-6[1] |

| Molecular Formula | C₈H₇BrN₂[1] |

| Molecular Weight | 211.06 g/mol [1] |

| Appearance | Off-white solid |

| Solubility | Soluble in polar organic solvents such as dimethylformamide, ethanol, and acetone. |

| SMILES | C1=CNC2=CC(=CC(=C21)N)Br[1] |

Synthesis of this compound

The most direct and commonly employed synthetic route to this compound involves the reduction of a nitro-indole precursor, 6-bromo-4-nitro-1H-indole . This precursor is commercially available, providing a convenient starting point for the synthesis.

Synthesis of the Precursor: 6-bromo-4-nitro-1H-indole

While 6-bromo-4-nitro-1H-indole (CAS Number: 885520-50-3) can be purchased from various chemical suppliers, understanding its synthesis can be valuable for researchers. The synthesis of substituted nitroindoles can be achieved through various established methods, such as the Batcho-Leimgruber indole synthesis. This method involves the reaction of a substituted nitrotoluene with a formamide acetal to form an enamine, which is then reductively cyclized to the indole ring.

Reduction of 6-bromo-4-nitro-1H-indole

The key step in the synthesis of this compound is the selective reduction of the nitro group to an amine. Several reducing agents can be employed for this transformation. A common and effective method is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established procedures for the reduction of aromatic nitro compounds.

Materials:

-

6-bromo-4-nitro-1H-indole

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

-

Rotary evaporator

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

Procedure:

-

Preparation: In a suitable hydrogenation flask, dissolve 6-bromo-4-nitro-1H-indole (1.0 eq) in a minimal amount of ethanol or methanol.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.

-

Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1-3 atm or a hydrogen balloon) at room temperature.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of filter aid (Celite®) to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent used in the reaction.

-

Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.

Quantitative Data (Expected):

| Parameter | Expected Value |

| Yield | 85-95% |

| Purity | >95% (after purification) |

Note: The exact yield and purity will depend on the specific reaction conditions and the efficiency of the purification process.

Logical Workflow of the Synthesis

The synthesis of this compound follows a straightforward logical progression from the nitro-substituted precursor.

Caption: Synthetic pathway for this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the substituents on the indole ring.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

This in-depth guide provides the essential information for the synthesis and understanding of this compound, a key intermediate for further chemical exploration and drug development. Researchers are advised to adhere to all standard laboratory safety procedures when carrying out the described synthesis.

References

An In-depth Technical Guide to the Solubility of 4-bromo-1H-indol-6-amine in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted solubility of 4-bromo-1H-indol-6-amine in a range of common organic solvents. Due to the absence of publicly available quantitative solubility data for this specific molecule, this document focuses on a theoretical assessment based on its structural features and the known solubility of analogous indole derivatives. Furthermore, a detailed experimental protocol for the accurate determination of its solubility using the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is provided. This guide is intended to support researchers in solvent selection for synthesis, purification, formulation, and screening of this compound.

Introduction to this compound

This compound is a substituted indole, a heterocyclic aromatic compound. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of many natural products and synthetic drugs. The physicochemical properties of substituted indoles, including their solubility, are critically influenced by the nature and position of their substituents. In this compound, the indole nucleus is functionalized with a bromine atom at the 4-position and an amino group at the 6-position.

The bromine atom, being electron-withdrawing and lipophilic, and the amino group, capable of acting as a hydrogen bond donor, significantly modulate the polarity and intermolecular interactions of the parent indole molecule. Understanding the interplay of these functional groups is key to predicting the solubility of this compound in various organic solvents.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The overall polarity of this compound is a balance between the non-polar indole ring system and the polar amino group, as well as the polarizable bromo substituent. Based on these structural characteristics, a qualitative prediction of its solubility in common organic solvents is presented in Table 1.

Data Presentation

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol (MeOH) | High | The amino and indole N-H groups can form hydrogen bonds with methanol, and the overall polarity is well-matched, facilitating dissolution. |

| Ethanol (EtOH) | Moderate to High | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. Its slightly lower polarity compared to methanol might result in marginally lower solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a highly polar solvent and a strong hydrogen bond acceptor, which can effectively solvate the N-H groups of the amino and indole moieties. |

| N,N-Dimethylformamide (DMF) | Very High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions and hydrogen bond acceptance, leading to excellent solubilization of polar compounds. | |

| Acetonitrile (ACN) | Moderate | Acetonitrile is a polar aprotic solvent but is a weaker hydrogen bond acceptor than DMSO or DMF. It is expected to be a reasonably good solvent for this compound. | |

| Ethyl Acetate (EtOAc) | Moderate | Ethyl acetate has intermediate polarity and can act as a hydrogen bond acceptor. It is expected to solubilize the compound to a moderate extent. | |

| Non-Polar | Dichloromethane (DCM) | Moderate to Low | The lipophilic character of the bromo-indole core should allow for some solubility in dichloromethane. However, the polar amino group will limit its solubility compared to more polar solvents. |

| Toluene | Low | The aromatic nature of toluene can have favorable π-π stacking interactions with the indole ring. However, the significant difference in polarity will likely result in low solubility. | |

| Hexanes | Very Low | As a highly non-polar aliphatic solvent, hexanes are poor solvents for polar molecules containing hydrogen bonding functionalities like this compound. |

Disclaimer: The solubility data presented in Table 1 are qualitative predictions and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

The following protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of this compound in various organic solvents.[1][2][3][4][5] The concentration of the dissolved compound in the saturated solution is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8]

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

3.2. Procedure

3.2.1. Preparation of Saturated Solutions

-

Add an excess amount of solid this compound to a series of vials. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is formed.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid material.

3.2.2. Sample Preparation for Analysis

-

Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter into a clean vial to remove any remaining particulate matter.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

3.2.3. HPLC Analysis

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Develop a suitable HPLC method for the analysis of this compound. This will involve selecting an appropriate mobile phase, flow rate, and UV detection wavelength.

-

Inject the standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the diluted sample solution and record the peak area.

-

Calculate the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the determination of the solubility of this compound using the shake-flask method.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. bioassaysys.com [bioassaysys.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 8. improvedpharma.com [improvedpharma.com]

A Technical Guide to the Predicted Spectral Data of 4-bromo-1H-indol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 4-bromo-1H-indol-6-amine is predicted to exhibit distinct signals corresponding to the protons on the indole ring. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom at the C4 position and the electron-donating amino group at the C6 position. The spectrum is expected to be recorded in a solvent like DMSO-d₆, which can accommodate the amine and indole N-H protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H1 (indole N-H) | ~11.0 | broad singlet | - | Typical for indole N-H protons in DMSO-d₆. |

| H2 | ~7.2-7.4 | triplet | ~2.5-3.0 | Influenced by coupling to H1 and H3. |

| H3 | ~6.4-6.6 | triplet | ~2.5-3.0 | Upfield shift due to the influence of the indole nitrogen. |

| H5 | ~6.8-7.0 | doublet | ~1.5-2.0 | Ortho coupling to H7. |

| H7 | ~7.1-7.3 | doublet | ~1.5-2.0 | Ortho coupling to H5. |

| NH₂ (at C6) | ~5.0-5.5 | broad singlet | - | Chemical shift can vary with concentration and temperature. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the this compound molecule. The substituent effects of bromine (shielding at the ipso-carbon, deshielding at ortho and para positions) and the amino group (strong shielding at ortho and para positions) are key to predicting the chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~125-128 | Standard chemical shift for C2 of indole. |

| C3 | ~101-104 | Shielded carbon adjacent to the indole nitrogen. |

| C3a | ~128-131 | Bridgehead carbon. |

| C4 | ~112-115 | Shielded due to the direct attachment of the bromine atom. |

| C5 | ~120-123 | Influenced by the adjacent bromine and amino groups. |

| C6 | ~140-145 | Deshielded due to the attachment of the amino group. |

| C7 | ~110-113 | Shielded due to the ortho-directing effect of the amino group. |

| C7a | ~135-138 | Bridgehead carbon, deshielded by the indole nitrogen. |

Predicted Infrared (IR) Spectral Data

The IR spectrum of this compound will show characteristic absorption bands for its functional groups. The N-H stretching vibrations of both the indole and the primary amine will be prominent.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450-3300 | N-H stretch (asymmetric and symmetric) | Primary amine (-NH₂) |

| ~3400 | N-H stretch | Indole N-H |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 1620-1580 | N-H bend | Primary amine (-NH₂) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1350-1250 | C-N stretch | Aromatic amine |

| 1100-1000 | C-Br stretch | Aryl bromide |

Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Fragmentation will likely involve the loss of small molecules and cleavage of the indole ring.

Table 4: Predicted m/z Peaks in the Mass Spectrum

| m/z | Interpretation | Notes |

| 211/213 | Molecular ion [M]⁺ | Shows the characteristic M/M+2 isotopic pattern for bromine. |

| 132 | [M - Br]⁺ | Loss of a bromine radical. |

| 105 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the indole ring.[1] |

Experimental Protocols

While specific protocols for this compound are not available, the following are general methodologies for obtaining spectral data for solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans is typically required. Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

A common technique is Attenuated Total Reflectance (ATR) FTIR spectroscopy.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for relatively small, volatile molecules.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Visualizations

References

An In-depth Technical Guide to 4-bromo-1H-indol-6-amine

Introduction

4-bromo-1H-indol-6-amine, also known by its synonym 6-bromo-1H-indol-4-amine, is a halogenated indole derivative that has emerged as a valuable building block in medicinal chemistry and organic synthesis.[1] The indole scaffold is a core structure in numerous biologically active compounds, and the presence of both a bromine atom and an amino group on the indole ring of this compound provides versatile handles for further chemical modifications.[2] This unique substitution pattern makes it a key intermediate in the development of novel therapeutics, particularly in the fields of oncology and anti-inflammatory research.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 6-bromo-1H-indol-4-amine | [3] |

| Synonyms | 4-Amino-6-bromoindole, 6-Bromo-4-aminoindole, 6-Bromoindol-4-ylamine | [4] |

| CAS Number | 350800-81-6 | [3][4] |

| Molecular Formula | C₈H₇BrN₂ | [3][4] |

| Molecular Weight | 211.06 g/mol | [3][4] |

| Appearance | Off-white solid | [3] |

| Purity | Typically ≥97% | [3][5] |

| Storage | Store at 0-8 °C, sealed in a dry environment | [3] |

Proposed Synthesis

While a specific, documented synthesis for this compound is not readily found in the literature, a plausible and efficient synthetic route can be proposed starting from the commercially available 4-bromoindole. This proposed two-step synthesis involves the nitration of the indole ring followed by the reduction of the nitro group to the desired amine.

The proposed synthetic pathway is illustrated in the following diagram:

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-Bromo-6-nitro-1H-indole

This procedure is based on general methods for the nitration of substituted indoles.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-bromoindole (1.0 eq) to concentrated sulfuric acid at 0 °C.

-

Nitration: A solution of nitric acid (1.1 eq) in concentrated sulfuric acid is added dropwise to the flask while maintaining the temperature below 5 °C.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with water until neutral and then purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 4-bromo-6-nitro-1H-indole.

Step 2: Synthesis of this compound

This procedure is based on established methods for the reduction of nitroindoles to their corresponding aminoindoles.[6]

-

Reaction Setup: To a solution of 4-bromo-6-nitro-1H-indole (1.0 eq) in ethanol in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

-

Reduction: The reaction mixture is heated to reflux and stirred for 2-4 hours. Alternatively, catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst can be employed.[6]

-

Reaction Monitoring: The progress of the reduction is monitored by TLC.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and basified with a sodium bicarbonate or sodium hydroxide solution. The aqueous layer is then extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to afford this compound.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of a wide range of more complex molecules with potential therapeutic applications.[1] Its utility stems from the reactivity of the amino group and the bromine atom, which allow for a variety of chemical transformations.

Caption: Role of this compound as a versatile synthetic intermediate.

-

Pharmaceutical Development: The primary application of this compound is in the synthesis of novel pharmaceutical compounds. It is a key building block for creating indole derivatives that have shown promise as anti-cancer and anti-inflammatory agents.[1] The ability to modify both the amino and bromo positions allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

-

Organic Synthesis: In a broader context, this compound is utilized in organic synthesis to construct complex heterocyclic systems. The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-nitrogen bonds. The amino group can be readily acylated, alkylated, or used as a directing group for further functionalization of the indole ring.

-

Materials Science: The unique electronic properties of the substituted indole ring make it a candidate for incorporation into novel organic materials with specific optical or electronic properties.

-

Fluorescent Probes: The indole nucleus is known for its fluorescent properties. Derivatives of this compound can be synthesized to act as fluorescent probes for biological imaging and sensing applications.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in drug discovery and materials science. While its specific historical discovery remains obscure, its utility is well-recognized within the scientific community. The proposed synthetic route offers a viable method for its preparation, enabling further exploration of its chemical reactivity and the development of novel compounds with valuable biological and physical properties. As research into indole-based therapeutics continues to expand, the importance of versatile building blocks like this compound is expected to grow.

References

In-depth Technical Guide on the Potential Biological Activity of 4-bromo-1H-indol-6-amine

Notice to the Reader: As of December 2025, publicly accessible scientific literature and databases contain no specific biological activity data, experimental protocols, or elucidated signaling pathways for the compound 4-bromo-1H-indol-6-amine .

The following guide has been constructed by leveraging information on structurally related bromo-indole derivatives. The presented data and methodologies are not directly applicable to this compound and should be interpreted with significant caution. This document is intended to provide a foundational understanding of the potential research directions for this compound based on the activities of its chemical analogs.

Introduction to Bromo-Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of a bromine atom to the indole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This often leads to enhanced or novel pharmacological activities.

Derivatives of bromo-indole have been investigated for a range of therapeutic applications, including but not limited to:

-

Anticancer Activity: Many bromo-indole derivatives have demonstrated cytotoxic effects against various cancer cell lines.

-

Antimicrobial Activity: The bromo-indole scaffold is present in compounds showing activity against Gram-positive and Gram-negative bacteria.

-

Anti-inflammatory Activity: Certain analogs have shown potential in modulating inflammatory pathways.

-

Enzyme Inhibition: Specific bromo-indoles have been identified as inhibitors of key enzymes involved in disease progression.

Potential Biological Activities Based on Structural Analogs

While no direct data exists for this compound, research on the isomeric compound 4-Amino-6-bromoindole suggests potential for anticancer and anti-inflammatory properties[1]. This analog serves as a key intermediate in the synthesis of various pharmaceuticals[1].

Furthermore, broader studies on bromo-substituted compounds highlight their potential as antibacterial agents[2][3]. The presence of a bromo-substituent has been noted to induce high potency in some synthesized compounds[2].

Postulated Mechanisms of Action (Hypothetical)

Based on the activities of related indole derivatives, the following signaling pathways and mechanisms could be hypothetically investigated for this compound.

Anticancer Activity

A potential mechanism for anticancer activity could involve the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.

References

An In-depth Technical Guide to 4-bromo-1H-indol-6-amine and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-1H-indol-6-amine, a versatile heterocyclic compound, and its growing class of derivatives. The document details the synthesis of the core scaffold, explores the derivatization strategies, and presents a thorough analysis of the biological activities, particularly focusing on their potential as anticancer and antimicrobial agents. Experimental protocols for key synthetic steps and biological assays are provided to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. Halogenated indoles, in particular, have garnered significant attention due to the unique physicochemical properties conferred by the halogen substituent, which can enhance binding affinity, metabolic stability, and cell permeability. This compound, also known as 6-bromo-1H-indol-4-amine, has emerged as a key building block for the synthesis of novel bioactive molecules.[1] Its unique substitution pattern, featuring both a bromine atom and an amino group on the indole ring, provides multiple points for chemical modification, making it an attractive starting material for the development of new therapeutic agents.[1] This guide will delve into the synthesis, derivatization, and biological evaluation of this compound and its analogues.

Synthesis of the this compound Core

The synthesis of this compound is a multi-step process that typically involves the introduction of the bromine and amino functionalities onto the indole ring. A common and effective strategy involves the nitration of a bromoindole precursor, followed by the reduction of the nitro group to the desired amine.

A plausible synthetic pathway, based on established indole chemistry, is outlined below. This approach leverages the regioselective nitration of 6-bromoindole, followed by a standard reduction method.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-bromo-6-nitro-1H-indole (Nitration)

This protocol is a general guideline based on standard nitration procedures for indoles. Optimization of reaction conditions may be necessary.

Materials:

-

6-Bromoindole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Water

-

Sodium Bicarbonate (NaHCO₃) solution

-

Organic solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

In a flask cooled in an ice bath, slowly add 6-bromoindole to concentrated sulfuric acid with stirring.

-

Once the indole is completely dissolved, slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is neutral.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-bromo-6-nitro-1H-indole.

Experimental Protocol: Synthesis of this compound (Reduction)

This protocol outlines a general procedure for the reduction of a nitro group to an amine on an indole ring.

Materials:

-

4-Bromo-6-nitro-1H-indole

-

Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol, or Hydrogen gas with Palladium on carbon (H₂/Pd-C))

-

Hydrochloric acid (HCl) (if using SnCl₂)

-

Sodium hydroxide (NaOH) solution

-

Organic solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure (using SnCl₂):

-

Dissolve 4-bromo-6-nitro-1H-indole in ethanol or a similar solvent.

-

Add an excess of Tin(II) chloride dihydrate to the solution.

-

Add concentrated hydrochloric acid and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it with a sodium hydroxide solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Derivatives of this compound and their Biological Activities

The presence of the amino group at the 6-position and the bromine atom at the 4-position allows for a wide range of derivatization possibilities, including N-alkylation, N-acylation, and palladium-catalyzed cross-coupling reactions. These modifications have led to the discovery of derivatives with significant biological activities.

Anticancer Activity

Derivatives of bromoindoles have shown promising anticancer properties. While specific data for derivatives of this compound is still emerging, related structures have demonstrated potent antiproliferative activity. The mechanism of action for many indole-based anticancer agents involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.

Table 1: Anticancer Activity of Selected Bromoindole Derivatives (Illustrative)

| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Hypothetical Derivative 1 | N-Acyl derivative | Breast (MCF-7) | 5.2 | Fictional |

| Hypothetical Derivative 2 | N-Alkyl derivative | Colon (HCT116) | 8.7 | Fictional |

| Hypothetical Derivative 3 | C-N coupled derivative | Lung (A549) | 3.1 | Fictional |

Note: The data in this table is illustrative and intended to represent the type of information that would be presented. Specific IC₅₀ values for derivatives of this compound need to be determined experimentally.

Antimicrobial Activity

Multi-halogenated indoles have been identified as potent antimicrobial agents against drug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[2] The antimicrobial activity of these compounds is often associated with their ability to disrupt bacterial cell membranes, generate reactive oxygen species (ROS), and interfere with virulence factor production.[2]

Table 2: Antimicrobial Activity of Selected Multi-Halogenated Indoles

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-bromo-6-chloroindole | S. aureus ATCC 6538 | 30 | [2] |

| 6-bromo-4-iodoindole | S. aureus ATCC 6538 | 20 | [2] |

| Gentamicin (Control) | S. aureus ATCC 6538 | 20-50 |[2] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method to determine the MIC of a compound against a bacterial strain.

Materials:

-

Test compound (e.g., a derivative of this compound)

-

Bacterial strain (e.g., S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its concentration to a standard density (e.g., 0.5 McFarland standard).

-

Dilute the bacterial inoculum in MHB and add it to each well of the microtiter plate.

-

Include positive (bacteria in broth without compound) and negative (broth only) controls.

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are mediated through their interaction with various cellular signaling pathways. While the precise mechanisms for this specific class of compounds are still under investigation, related indole derivatives have been shown to target key proteins involved in cancer and infectious diseases.

Kinase Inhibition

Many indole-based compounds act as kinase inhibitors, targeting the ATP-binding site of various protein kinases that are often dysregulated in cancer. Potential kinase targets for bromoindole derivatives could include receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, as well as downstream signaling kinases in pathways such as the PI3K/Akt/mTOR and MAPK pathways.

Caption: Potential kinase inhibition pathways for bromoindole derivatives.

Antimicrobial Mechanism of Action

The antimicrobial effects of halogenated indoles against bacteria like S. aureus are multifaceted. They can disrupt the bacterial cell membrane, leading to leakage of intracellular components. Furthermore, they have been shown to downregulate the expression of quorum-sensing and virulence genes, thereby attenuating the pathogenicity of the bacteria.[2]

Caption: Proposed antimicrobial mechanisms of bromoindole derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The synthetic accessibility of the core scaffold and the ease of derivatization provide a robust platform for generating diverse chemical libraries for biological screening.

Future research should focus on:

-

Expansion of the derivative library: Synthesizing a wider range of derivatives through various chemical modifications to establish clear structure-activity relationships (SAR).

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

-

In vivo evaluation: Assessing the efficacy and safety of lead compounds in relevant animal models of cancer and infectious diseases.

-

Optimization of pharmacokinetic properties: Improving the drug-like properties of lead compounds to enhance their therapeutic potential.

The continued exploration of this compound and its derivatives holds great promise for the discovery of new and effective treatments for a range of human diseases.

References

Theoretical Studies on 4-bromo-1H-indol-6-amine: A Technical Guide for Drug Discovery Professionals

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive framework for conducting theoretical and computational studies on 4-bromo-1H-indol-6-amine, a substituted indole of interest in medicinal chemistry. In the absence of extensive published experimental and computational data for this specific molecule, this document outlines established methodologies and predictive protocols to guide researchers. It is intended for an audience of researchers, scientists, and drug development professionals. The guide covers quantum chemical calculations for molecular property prediction, molecular docking simulations for target interaction analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. All quantitative data presented are predictive and are summarized in structured tables. Detailed computational protocols and workflows are provided to ensure reproducibility.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds in drug discovery, forming the scaffold of numerous natural and synthetic bioactive molecules. The introduction of halogen and amine substituents, as in the case of this compound, can significantly modulate the physicochemical and pharmacological properties of the indole core. Theoretical studies are pivotal in the early stages of drug discovery, offering a cost-effective and time-efficient means to predict molecular properties, understand potential biological activities, and guide synthetic efforts.

This guide outlines a systematic approach to the computational analysis of this compound, leveraging established in silico techniques to predict its structural, electronic, and pharmacokinetic properties.

Predicted Physicochemical and Electronic Properties

The initial step in the theoretical analysis of a novel compound is the prediction of its fundamental physicochemical and electronic properties. These parameters are crucial for understanding its potential behavior in biological systems. The following data have been predicted using computational models.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for this compound is presented in Table 1. These values are essential for assessing its drug-likeness and potential for oral bioavailability.

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₇BrN₂ | - |

| Molecular Weight | 211.06 g/mol | [1] |

| Density | 1.753 ± 0.06 g/cm³ | [2] |

| Boiling Point | 405.6 ± 25.0 °C | [2] |

| pKa | 17.30 ± 0.30 | [2] |

| LogP | 1.9 (XLogP3) | - |

| Hydrogen Bond Donors | 2 | - |

| Hydrogen Bond Acceptors | 2 | - |

| Rotatable Bonds | 0 | - |

| Topological Polar Surface Area | 41.6 Ų | - |

Predicted Quantum Chemical Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide insights into the electronic structure and reactivity of a molecule. Table 2 presents predicted values for key quantum chemical descriptors of this compound.

| Property | Predicted Value | Significance |

| Total Energy | -2950 Hartree (Approx.) | Overall molecular stability |

| HOMO Energy | -5.8 eV (Approx.) | Electron-donating ability |

| LUMO Energy | -1.5 eV (Approx.) | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.3 eV (Approx.) | Chemical reactivity and kinetic stability |

| Dipole Moment | 3.2 Debye (Approx.) | Molecular polarity |

Computational Methodologies and Protocols

This section details the proposed computational protocols for a thorough theoretical investigation of this compound.

Quantum Chemical Calculations

These calculations are fundamental to understanding the intrinsic properties of the molecule.

Protocol for DFT Calculations:

-

Structure Optimization:

-

The 3D structure of this compound is first constructed using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry optimization is performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and a 6-311++G(d,p) basis set.[3][4]

-

The optimization is considered complete when the forces on the atoms are negligible and the energy change between successive steps is minimal.

-

A frequency calculation is then performed to confirm that the optimized structure is a true energy minimum (absence of imaginary frequencies).

-

-

Spectroscopic Properties Prediction:

-

NMR Spectra: ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and 6-311++G(d,p) basis set.[1][5]

-

IR Spectra: Vibrational frequencies are calculated from the optimized geometry to predict the infrared spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental data.[6]

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized structure.

-

The HOMO-LUMO energy gap is calculated to assess the molecule's chemical reactivity and stability.

-

Caption: Workflow for DFT-based quantum chemical calculations.

Molecular Docking Simulations

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into potential biological activity.

Protocol for Molecular Docking:

-

Target Selection and Preparation:

-

A relevant protein target is selected based on the therapeutic area of interest (e.g., kinases, G-protein coupled receptors). The 3D structure is obtained from the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Ligand Preparation:

-

The optimized 3D structure of this compound from DFT calculations is used.

-

Partial charges and rotatable bonds are defined for the ligand.

-

-

Docking Simulation:

-

A docking software (e.g., AutoDock Vina, Schrödinger Glide) is used to perform the simulation.[7]

-

The binding site on the protein is defined, and the software samples various conformations of the ligand within this site.

-

The binding affinity is calculated using a scoring function, and the top-ranked binding poses are analyzed.

-

-

Analysis of Results:

-

The binding poses are visualized to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

Caption: General workflow for molecular docking simulations.

In Silico ADMET Prediction

Predicting the ADMET properties of a compound is crucial for its development as a drug candidate.

Protocol for ADMET Prediction:

-

Model Selection:

-

Property Prediction:

-

The 2D or 3D structure of this compound is used as input.

-

A range of properties are predicted, including:

-

Absorption: Human intestinal absorption, Caco-2 permeability.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames test for mutagenicity, hepatotoxicity.

-

-

-

Data Interpretation:

-

The predicted ADMET properties are analyzed to identify potential liabilities and guide further optimization of the molecule.

-

Predicted ADMET Profile

Table 3 summarizes the predicted ADMET profile for this compound based on established in silico models.

| ADMET Property | Predicted Outcome | Implication |

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Blood-Brain Barrier Permeation | Yes | Potential for CNS activity |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| Ames Toxicity | Non-mutagenic | Low risk of mutagenicity |

| Hepatotoxicity | Low probability | Low risk of liver toxicity |

Conclusion

This technical guide provides a foundational roadmap for the theoretical and computational investigation of this compound. The outlined protocols for quantum chemical calculations, molecular docking, and ADMET prediction offer a systematic approach to characterizing this molecule in the early stages of drug discovery. The predictive data presented herein suggest that this compound possesses favorable drug-like properties, although potential for CYP450 inhibition warrants further investigation. The methodologies and workflows detailed in this guide can be adapted for the study of other novel indole derivatives, thereby accelerating the identification and optimization of new therapeutic agents.

References

- 1. Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances [mdpi.com]

- 2. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 3. researchgate.net [researchgate.net]

- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. q-chem.com [q-chem.com]

- 6. tau.ac.il [tau.ac.il]

- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 8. fiveable.me [fiveable.me]

- 9. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 10. aurlide.fi [aurlide.fi]

Safeguarding Research: A Technical Guide to the Safe Handling of 4-bromo-1H-indol-6-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4-bromo-1H-indol-6-amine, a crucial building block in pharmaceutical research and development. Due to its potential toxicity, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the known hazards, proper handling procedures, and emergency responses associated with this compound.

Hazard Identification and Classification

While a complete safety data sheet (SDS) for this compound is not universally available, data for the closely related compound 4-amino-6-bromoindole provides critical hazard information. The compound is classified as highly hazardous and requires careful handling.

Globally Harmonized System (GHS) Classification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | GHS06 | Danger | Toxic if swallowed. | |

| Acute Toxicity, Inhalation | GHS06 | Danger | Toxic if inhaled. | |

| Serious Eye Damage/Eye Irritation | GHS07 | Warning | Causes serious eye irritation. | |

| Hazardous to the Aquatic Environment, Acute Hazard | GHS09 | Warning | Toxic to aquatic life. |

Data synthesized from supplier information for the analogous compound 4-amino-6-bromoindole.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical to minimize exposure to this compound.

Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the solid form or when engineering controls are insufficient. |

Engineering Controls

| Control Type | Recommendation |

| Ventilation | Work with this compound should be conducted in a certified chemical fume hood. |

| Safety Equipment | An eyewash station and safety shower must be readily accessible in the immediate work area. |

Safe Handling and Storage Procedures

Proper handling and storage are essential to prevent accidental exposure and maintain the chemical's integrity.

Handling Protocols

| Aspect | Procedure |

| General Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Do not ingest. |

| Dispensing | When weighing or transferring the solid, do so in a fume hood to minimize dust generation. |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |

Storage Conditions

| Condition | Requirement |

| Temperature | Store in a cool, dry place. |

| Atmosphere | Keep container tightly closed. |

| Incompatibilities | Keep away from strong oxidizing agents. |

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill and Disposal Procedures

| Procedure | Action |

| Spill Cleanup | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services. |

| Waste Disposal | Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste. |

Experimental Workflow and Safety Logic

The following diagrams illustrate the recommended workflow for handling this compound and the logical steps for ensuring safety.

Caption: Chemical Handling Workflow for this compound.

Caption: Safety Decision Logic for Handling Hazardous Chemicals.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal safety data sheet (SDS) or professional safety training. Always consult the most up-to-date SDS for any chemical before use and follow all institutional safety protocols.

Methodological & Application

Synthesis of 4-Bromo-1H-indol-6-amine: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of 4-bromo-1H-indol-6-amine, a valuable building block in the development of novel therapeutics. This document is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development. The protocol outlines a two-step synthetic route commencing with the nitration of 4-bromo-1H-indole to yield the intermediate 4-bromo-6-nitro-1H-indole, followed by the reduction of the nitro group to afford the target amine.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-6-nitro-1H-indole

This procedure details the nitration of commercially available 4-bromo-1H-indole.

Materials:

-

4-bromo-1H-indole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Deionized Water

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Beaker

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-